Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
Overview
Description
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate typically involves the reaction of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable ester precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
- Methyl 2-(dimethylaminomethylidene)-3-oxobutanoate
- Methyl 2-(dimethylaminomethylidene)-4-ethoxy-3-oxobutanoate
- Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxopentanoate
Uniqueness: Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound in various synthetic applications .
Properties
IUPAC Name |
methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMXMNVCBBDQDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)COC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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